molecular formula C19H23N3O3 B13915633 Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate CAS No. 1246839-15-5

Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate

Cat. No.: B13915633
CAS No.: 1246839-15-5
M. Wt: 341.4 g/mol
InChI Key: LEUSQXRDOXTJGA-UHFFFAOYSA-N
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Description

Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of targeted therapies. Its structure, which features a piperazine ring core substituted with a 4-amino-3-methoxyphenyl group and a benzyloxycarbonyl (Cbz) protecting group, makes it a valuable synthetic intermediate or scaffold for constructing more complex molecules. Piperazine derivatives are extensively investigated for their diverse biological activities and are commonly found in compounds designed to modulate key enzymatic pathways and receptor systems . Research into structurally similar compounds highlights the potential of this chemical class. For instance, piperazine-containing molecules are being actively studied as potential therapeutic agents for various cancers, including those driven by epidermal growth factor receptor (EGFR) mutations . Furthermore, substituted piperazine scaffolds are recognized for their role in the design of inhibitors for enzymes like fatty acid amide hydrolase (FAAH) and histone deacetylase (HDAC), which are relevant to conditions ranging from anxiety and pain to cancer . The presence of the Cbz group is a key feature, as it is a widely used protecting group for amines in multi-step organic synthesis, allowing for precise control over molecular architecture . The primary value of this compound lies in its utility as a building block for drug discovery. Researchers can employ it to develop novel compounds targeting a range of diseases. Its structure suggests potential for optimization into candidates that may interact with cancer-related proteins or central nervous system targets. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1246839-15-5

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H23N3O3/c1-24-18-13-16(7-8-17(18)20)21-9-11-22(12-10-21)19(23)25-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14,20H2,1H3

InChI Key

LEUSQXRDOXTJGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Key Starting Materials and Intermediates

  • 3-Methoxyphenyl isocyanate is a critical intermediate used for introducing the methoxyphenyl group through urea or carbamate formation reactions.
  • Benzyl chloroformate (benzyl chloroformate) is employed to introduce the benzyl carbamate protecting group on piperazine nitrogen.

Automated Synthesis Using Capsule-Based Console (ETH Zürich Research)

A recent advancement in the preparation of piperazine derivatives, including those similar to Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate, is the use of fully automated organic synthesis consoles described by ETH Zürich researchers.

Key features of the automated method:

  • Reactions are performed under anhydrous nitrogen atmosphere.
  • Use of polystyrene-supported triphenylphosphine and molecular sieves to maintain dryness.
  • Automated control of reagent addition, temperature, and stirring via programmable commands.
  • Reaction monitoring by thin-layer chromatography (TLC) and NMR spectroscopy.
  • Purification through flash chromatography.

Typical reaction conditions:

Step Reagent/Condition Temperature (°C) Time (min) Remarks
Imine formation Piperazine + 3-methoxybenzaldehyde 35 60 Stirring at 15 rpm
Carbamate protection Benzyl chloroformate, base 40-50 90 Controlled reagent addition
Purification Silica gel chromatography Ambient - Eluent: DCM/MeOH mixture

This automated approach enhances reproducibility and scalability of the synthesis.

Data Tables Summarizing Preparation Parameters

Parameter Method from EP2937341A1 Patent Automated Console Method (ETH Zürich)
Starting material 3-Methoxyphenyl isocyanate Piperazine + 3-methoxybenzaldehyde
Protection reagent Benzyl chloroformate Benzyl chloroformate
Atmosphere Inert nitrogen Inert nitrogen
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF) Anhydrous DCM, THF
Temperature range Room temperature to 50 °C 35-50 °C
Reaction time Several hours (typically 1-3 h) 60-90 minutes
Purification method Column chromatography Flash chromatography
Characterization ^1H NMR, HRMS ^1H NMR, ^13C NMR, HRMS

Detailed Research Findings and Notes

  • The use of 3-methoxyphenyl isocyanate allows for regioselective introduction of the methoxyphenyl group onto the piperazine ring, forming a urea intermediate that can be further functionalized.
  • Benzyl carbamate protection is critical to stabilize the piperazine nitrogen during subsequent synthetic steps and to improve the compound's handling and purification.
  • Automated synthesis consoles provide a significant advantage by standardizing reagent delivery and reaction conditions, reducing human error, and enabling rapid optimization of synthesis protocols.
  • Analytical techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of the final compound.
  • The reaction conditions must be carefully controlled to avoid side reactions such as over-alkylation or decomposition of sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Insights

Benzyl vs. tert-Butyl Carbamate :

  • The benzyl ester in the target compound enhances lipophilicity, facilitating membrane permeability in drug candidates. In contrast, the tert-butyl carbamate in analogues (e.g., ) offers steric protection to the piperazine nitrogen, improving stability during synthetic steps like Boc deprotection .

Amino-Methoxy Phenyl vs. Heterocyclic Substituents: The 4-amino-3-methoxyphenyl group in the target compound is critical for binding kinase domains (e.g., ALK and EGFR). Analogues with bulkier substituents, such as pyrimidine or sulfonamide groups (), exhibit enhanced selectivity for specific kinase targets but may suffer from reduced solubility .

Stereochemical Considerations: Compounds like Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate () highlight the role of stereochemistry in biological activity. The (S)-configured diene substituent enables enantioselective interactions, which are absent in the non-chiral target compound .

Pharmacological Data

  • PROTAC degraders (e.g., ) achieve >90% degradation of oncogenic kinases at 100 nM concentrations .

Biological Activity

Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

Property Details
Molecular Formula C16H20N2O3
Molecular Weight 288.35 g/mol
IUPAC Name This compound

The presence of a methoxy group on the aromatic ring is significant as it may influence the compound's solubility and interaction with biological targets.

Neurological Implications

Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. The piperazine moiety is often associated with psychotropic effects, indicating potential applications in treating mood disorders and other neurological conditions .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine structure can significantly affect biological activity. For instance, compounds with different substituents on the aromatic ring have shown varying affinities for serotonin and dopamine receptors. The methoxy substitution appears to enhance solubility and may improve receptor binding .

Study on Binding Affinity

A study evaluating the binding affinity of benzyl piperazine derivatives demonstrated that this compound exhibited moderate affinity for serotonin receptors, which correlates with its potential psychoactive properties. The results suggested that compounds with a methoxy group could enhance receptor interactions compared to their unsubstituted counterparts .

Antimicrobial Activity

Research has also explored the antimicrobial properties of similar piperazine derivatives. Although specific data on this compound is limited, related compounds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a broader potential for antimicrobial applications .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity based on structural modifications:

Compound Name Molecular Formula Biological Activity
Tert-butyl 4-(4-amino-3-methylphenyl)piperazine-1-carboxylateC16H25N3O2Moderate affinity for serotonin receptors
Benzyl 4-(4-amino-3-trifluoromethylphenyl)piperazine-1-carboxylateC16H20F3N2O2Potential psychoactive properties
Benzyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylateC16H20N2O3Antimicrobial activity against various pathogens

Q & A

Advanced Research Question

  • Docking Studies : Use AutoDock Vina with receptor PDB 7C1Q to model interactions between the piperazine core and Asp110/Glu305 residues .
  • MD Simulations : AMBER force fields assess stability of hydrogen bonds between the 4-amino group and Tyr365 over 100-ns trajectories .
  • Free Energy Calculations : MM-PBSA quantifies binding energy differences (~2–3 kcal/mol) between methoxy and hydroxy analogs .

How can conflicting cytotoxicity data for this compound in different cell lines be reconciled?

Advanced Research Question
Discrepancies may arise from cell-specific metabolism or off-target effects:

  • Metabolic Profiling : LC-MS/MS identifies N-dealkylation or carboxylate hydrolysis products in HepG2 vs. HEK293 cells .
  • Target Validation : CRISPR knockouts of suspected off-target kinases (e.g., ALK or EGFR) isolate cytotoxic mechanisms .
  • Dose-Response Curves : Hill coefficients >1 suggest cooperative binding in sensitive cell lines .

What analytical techniques validate the enantiomeric purity of chiral derivatives of this compound?

Basic Research Question

  • Chiral HPLC : Use Chiralpak IA-3 columns (heptane:IPA gradients) to resolve enantiomers (ee >94% in iridium-catalyzed syntheses) .
  • SFC Analysis : Supercritical CO₂ with 2% ethanol modifier achieves baseline separation in <10 minutes .
  • Optical Rotation : Compare [α]D²⁸ values (e.g., +19.4° for (S)-enantiomers) to literature standards .

How does the tert-butyl carbamate group in analogs affect pharmacokinetic properties compared to benzyl carboxylates?

Advanced Research Question

  • LogP Differences : Benzyl groups increase lipophilicity (cLogP ~3.5 vs. 2.1 for tert-butyl), enhancing membrane permeability but reducing solubility .
  • Metabolic Stability : tert-Butyl carbamates resist CYP3A4 oxidation, prolonging half-life in hepatic microsomal assays .
  • In Vivo Data : Benzyl derivatives show 2× higher brain penetration in rodent models due to P-gp efflux avoidance .

What crystallographic challenges arise during structural elucidation of this compound, and how are they addressed?

Advanced Research Question

  • Disorder : Piperazine rings often exhibit positional disorder. Mitigate via low-temperature (100 K) data collection and TWINABS correction .
  • Weak Diffraction : Heavy-atom derivatization (e.g., SeMet incorporation) improves phasing for low-resolution (<2.5 Å) crystals .
  • Refinement : SHELXL restraints for bond distances/angles prevent overfitting in poorly resolved regions .

How do solvent polarity and pH influence the stability of this compound during storage?

Basic Research Question

  • Degradation Pathways : Hydrolysis of the carboxylate ester occurs in aqueous buffers (t₁/₂ <24 hrs at pH 7.4).
  • Stabilization : Store in anhydrous DMSO at −20°C; add 0.1% TFA to suppress base-catalyzed decomposition .
  • Monitoring : UPLC-PDA at 254 nm tracks degradation products (e.g., free piperazine) over time .

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